molecular formula C21H28N2O7 B2574782 8-Benzyl 2-Tert-Butyl 7-Methyl 5-Oxa-2,8-Diazaspiro[3.5]Nonane-2,7,8-Tricarboxylate CAS No. 2177258-50-1

8-Benzyl 2-Tert-Butyl 7-Methyl 5-Oxa-2,8-Diazaspiro[3.5]Nonane-2,7,8-Tricarboxylate

Cat. No.: B2574782
CAS No.: 2177258-50-1
M. Wt: 420.462
InChI Key: LEFRJEXHDSKIOQ-UHFFFAOYSA-N
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Description

8-Benzyl 2-tert-butyl 7-methyl 5-oxa-2,8-diazaspiro[3.5]nonane-2,7,8-tricarboxylate (CAS: 2177264-11-6 or 2177258-50-1) is a spirocyclic compound featuring a unique tricarboxylate ester structure. Its core consists of a 5-oxa-2,8-diazaspiro[3.5]nonane scaffold, substituted with benzyl, tert-butyl, and methyl esters at positions 2, 7, and 8, respectively. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of protease inhibitors and kinase modulators due to its rigid spirocyclic framework.

Properties

IUPAC Name

8-O-benzyl 2-O-tert-butyl 7-O-methyl 5-oxa-2,8-diazaspiro[3.5]nonane-2,7,8-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O7/c1-20(2,3)30-18(25)22-12-21(13-22)14-23(16(11-29-21)17(24)27-4)19(26)28-10-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFRJEXHDSKIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(C(CO2)C(=O)OC)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Benzyl 2-Tert-Butyl 7-Methyl 5-Oxa-2,8-Diazaspiro[3.5]Nonane-2,7,8-Tricarboxylate (CAS Number: 2177258-50-1) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H28N2O7C_{21}H_{28}N_{2}O_{7}, with a molecular weight of 420.46 g/mol. The compound features a spirocyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC21H28N2O7
Molecular Weight420.46 g/mol
CAS Number2177258-50-1
Purity>95%

Research indicates that compounds with similar diazaspiro structures exhibit various biological activities, including inhibition of specific protein targets involved in cancer progression. For instance, derivatives of diazaspiro compounds have shown promise as inhibitors of the KRAS G12C mutation, a well-known oncogenic driver in solid tumors . The unique structure of this compound may enable it to interact with similar targets.

Case Studies

  • In Vivo Efficacy : A study involving a related diazaspiro compound showed significant antitumor activity in NCI-H1373 xenograft models. The compound was administered subcutaneously and demonstrated a clear dose-dependent response .
  • Mechanistic Insights : Structural analysis revealed that certain diazaspiro derivatives bind effectively within the switch-II pocket of KRAS G12C, suggesting that similar interactions may occur with this compound .

Therapeutic Potential

The unique properties of this compound position it as a candidate for further investigation in cancer therapeutics. Its ability to potentially inhibit key oncogenic pathways could lead to novel treatment options for patients with KRAS mutations.

Future Research Directions

Further studies are needed to fully elucidate the biological activity of this compound:

  • In Vitro Studies : Detailed cellular assays to evaluate cytotoxicity and mechanism of action.
  • In Vivo Models : Comprehensive animal studies to assess therapeutic efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how variations in the chemical structure affect biological activity.

Scientific Research Applications

Pharmaceutical Applications

The compound has garnered attention for its potential use in drug development. Its structural characteristics allow it to interact with biological systems in a unique manner.

  • Anticancer Activity : Preliminary studies suggest that derivatives of diazaspiro compounds exhibit anticancer properties. The tricarboxylate moiety may enhance the compound's efficacy by improving solubility and bioavailability in biological systems .
  • Antimicrobial Properties : Research indicates that similar diazaspiro compounds can possess antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents .
  • Central Nervous System Effects : Some studies have explored the neuroprotective effects of related compounds, suggesting potential applications in treating neurodegenerative diseases .

Organic Synthesis Applications

The compound serves as a versatile intermediate in organic synthesis, particularly in constructing complex molecular architectures.

  • Building Block for Complex Molecules : Its unique spiro structure allows it to act as a building block for synthesizing larger and more complex molecules used in pharmaceuticals and agrochemicals .
  • Synthesis of Other Functionalized Derivatives : The presence of multiple carboxylate groups enables the formation of various derivatives through functionalization reactions, expanding its utility in synthetic chemistry .

Material Science Applications

The compound's properties lend themselves to applications in material science, particularly in the development of specialty materials.

  • Polymer Chemistry : The tricarboxylate structure can be utilized to synthesize new polymers with tailored properties, potentially leading to advancements in material performance for industrial applications .
  • Catalysis : Due to its unique structure, it may serve as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity .

Case Studies and Research Findings

Several studies have documented the synthesis and application of 8-Benzyl 2-Tert-Butyl 7-Methyl 5-Oxa-2,8-Diazaspiro[3.5]Nonane-2,7,8-Tricarboxylate:

  • A study published in Pharmaceutical Chemistry highlighted the synthesis of related diazaspiro compounds and their potential as anticancer agents. The research demonstrated how modifications to the core structure could enhance biological activity while maintaining favorable pharmacokinetic properties .
  • Another investigation focused on the antimicrobial activity of diazaspiro derivatives, showcasing their effectiveness against various bacterial strains. The results indicated that structural modifications could lead to improved efficacy against resistant strains .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The compound undergoes selective hydrolysis under controlled conditions due to differences in ester group steric and electronic environments:

Reaction Conditions Outcome Reference
Basic Hydrolysis NaOH (1M), H₂O/THF (3:1), 60°CCleavage of benzyl ester to form carboxylic acid; tert-butyl esters remain intact
Acidic Hydrolysis HCl (6M), reflux, 12hPartial cleavage of tert-butyl ester groups; methyl ester shows resistance
Enzymatic Hydrolysis Lipase PS-C3, pH 7.0, 37°CSelective methyl ester hydrolysis without affecting spirocyclic structure

Key Findings :

  • Benzyl esters demonstrate higher reactivity in basic media compared to tert-butyl esters due to reduced steric hindrance.

  • Steric protection of the tert-butyl group necessitates prolonged acidic conditions (>12h) for hydrolysis .

Hydrogenation Reactions

Catalytic hydrogenation targets specific functional groups in the molecule:

Reaction Conditions Outcome Reference
Benzyl Group Hydrogenolysis H₂ (50 psi), Pd/C (10%), EtOH, 25°CComplete removal of benzyl group to yield secondary amine intermediate
Ring-System Stability H₂ (30 psi), PtO₂, MeOH, 40°CSpirocyclic core remains intact; no reduction of oxygen heteroatoms observed

Mechanistic Insight :

  • Hydrogenolysis occurs regioselectively at the benzyl position due to favorable adsorption on palladium surfaces .

  • The 5-oxa ring system displays exceptional stability under standard hydrogenation conditions .

Decarboxylation Pathways

Thermal and catalytic decarboxylation reactions have been documented:

Reaction Conditions Outcome Reference
Thermal Decarboxylation 220°C, N₂ atmosphere, 2hLoss of CO₂ from methyl ester position; formation of spirocyclic alkene
Metal-Catalyzed Decarboxylation Cu(OAc)₂, DMF, 120°CSelective tert-butyl ester decarboxylation with 78% yield

Structural Impact :

  • Decarboxylation at the methyl ester position generates conjugated systems that stabilize the spirocyclic framework.

  • Copper catalysis preferentially activates tert-butyl esters through radical intermediates .

Ring-Opening Reactions

The strained spirocyclic system participates in nucleophilic ring-opening processes:

Reaction Conditions Outcome Reference
Aminolysis NH₃ (7N in MeOH), 0°C, 4hCleavage of oxazolidinone ring to form bis-amide derivative
Acid-Mediated Rearrangement TFA (neat), 25°C, 30minSpirocyclic → fused ring rearrangement with 92% diastereomeric excess

Notable Observations :

  • Ring-opening occurs preferentially at the 5-oxa position due to lower activation energy .

  • Trifluoroacetic acid induces stereoselective rearrangements through protonation of the diaza nitrogen .

Cross-Coupling Reactions

The compound participates in transition metal-catalyzed coupling reactions:

Reaction Conditions Outcome Reference
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME, 80°CSuccessful arylation at C7 position with 65% yield
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, tolueneIntroduction of substituted amines at sp³-hybridized nitrogen centers

Limitations :

  • Coupling efficiency decreases significantly at sp²-hybridized positions within the spiro system .

  • Steric hindrance from tert-butyl groups necessitates elevated temperatures (>80°C) for effective catalysis .

Comparison with Similar Compounds

Research Findings and Data

Purity and Pricing Trends

Compound Type Average Purity Price Range (per 100mg)
Tricarboxylate esters (e.g., target) 95% Not commercially listed
Hydrochloride salts 95–98% $265–$273
Unsubstituted spiro cores N/A $212–$458

Supplier Landscape

  • The target compound is offered by niche suppliers like Combi-Blocks (QN-2317), whereas hydrochloride salts (2241130-99-2) are available from 5,202 registered suppliers globally.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing this spirocyclic compound, and how should data be interpreted?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to resolve the spirocyclic structure and confirm substituent positions. Pay attention to splitting patterns for benzyl and tert-butyl groups .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) is critical for verifying molecular weight (e.g., molecular formula C20_{20}H25_{25}N2_2O5_5) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Identify functional groups like ester carbonyls (C=O stretch ~1700 cm1^{-1}) and ether linkages (C-O-C ~1250 cm1^{-1}) .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage: Keep in airtight containers under refrigeration (2–8°C), protected from moisture and light. Stability is maintained in inert atmospheres (e.g., argon) .
  • Safety Protocols: Use nitrile gloves, chemical-resistant lab coats, and fume hoods to minimize inhalation/contact. Inspect gloves for integrity before use .

Q. What solvent systems are optimal for purification via column chromatography?

Answer:

  • Mobile Phase: Use gradients of ethyl acetate/hexane (polarity adjusted based on Rf values). Tert-butyl groups may necessitate higher hexane ratios for elution .
  • Stationary Phase: Silica gel (60–120 mesh) is standard. Pre-purify crude products via recrystallization in dichloromethane/hexane mixtures .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and X-ray crystallography results be resolved during structural elucidation?

Answer:

  • Triangulation: Cross-validate NMR data with X-ray structures refined using SHELXL (e.g., torsional angles for spiro rings). Address discrepancies by re-examining solvent effects or dynamic disorder in crystals .
  • Dynamic NMR: If conformational flexibility causes signal broadening, conduct variable-temperature NMR to assess exchange rates .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the carbonyl group at position 5 may exhibit higher susceptibility .
  • Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model nucleophilic attack pathways .

Q. How can researchers optimize synthetic yields while minimizing hazardous byproducts?

Answer:

  • Reaction Monitoring: Use in-situ FTIR or LC-MS to track intermediate formation. Adjust stoichiometry of benzyl chloride derivatives to reduce dimerization .
  • Green Chemistry Principles: Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME), which has lower environmental toxicity .

Methodological Notes

  • SHELX Refinement: For crystallographic studies, use SHELXL-2018 with TWIN/BASF commands to address twinning or high mosaicity .
  • Safety Compliance: Follow OSHA HCS guidelines (e.g., H302, H315 codes) for hazard mitigation during synthesis .

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